molecular formula C22H22FN3O4 B11182299 2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide

2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11182299
M. Wt: 411.4 g/mol
InChI Key: VPYGFJZGAGTZKX-UHFFFAOYSA-N
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Description

2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a fluorophenyl group, a hydroxyethyl group, and a methoxyphenylacetamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of 2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE involves multiple steps, including the formation of the pyrimidine ring and subsequent substitutions. The reaction conditions typically require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the hydroxyethyl and methoxyphenylacetamide groups contribute to the compound’s overall stability and solubility. The pathways involved in its action can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with varying substituents. For example:

Properties

Molecular Formula

C22H22FN3O4

Molecular Weight

411.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H22FN3O4/c1-14-17(11-12-27)22(29)26(21(24-14)15-7-9-16(23)10-8-15)13-20(28)25-18-5-3-4-6-19(18)30-2/h3-10,27H,11-13H2,1-2H3,(H,25,28)

InChI Key

VPYGFJZGAGTZKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3OC)CCO

Origin of Product

United States

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